1-(3-Bromopyridin-4-yl)ethanol
Overview
Description
1-(3-Bromopyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom at the third position and an ethanol group at the fourth position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-4-yl)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve large-scale bromination and subsequent ethanol group introduction using continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
1-(3-Bromopyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields 1-(3-bromopyridin-4-yl)acetaldehyde or 1-(3-bromopyridin-4-yl)acetic acid.
Scientific Research Applications
1-(3-Bromopyridin-4-yl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Bromopyridin-4-yl)ethanol can be compared with other bromopyridine derivatives, such as:
1-(6-Bromopyridin-3-yl)ethanol: Similar in structure but with the bromine atom at a different position, leading to different chemical properties and reactivity.
3-Bromopyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
4-Bromopyridine: The bromine atom is at the fourth position, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Biological Activity
1-(3-Bromopyridin-4-yl)ethanol is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a bromine atom and an ethanol group. This unique structure contributes to its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's lipophilicity, facilitating its interaction with cellular membranes and proteins. The ethanol moiety may also participate in hydrogen bonding, influencing the compound's binding affinity to various receptors or enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are notably low, suggesting potent antimicrobial efficacy.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activities:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, receptor binding |
3-Bromopyridine | Moderate | Low | Less effective due to lack of ethanol group |
4-Bromo-2-pyridinol | Low | Moderate | Different reactivity profile |
Case Studies
Several case studies have been conducted to explore the potential applications of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of brominated pyridines, including this compound, showed significant activity against resistant strains of bacteria. The study reported MIC values as low as 0.05 mg/mL against MRSA strains .
- Anti-inflammatory Mechanisms : Research conducted on the anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for therapeutic use in inflammatory diseases .
- Drug Development Applications : In drug discovery contexts, the compound has been utilized as a scaffold for synthesizing new therapeutic agents targeting various diseases due to its favorable biological activity profile .
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWTMPHSNWFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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